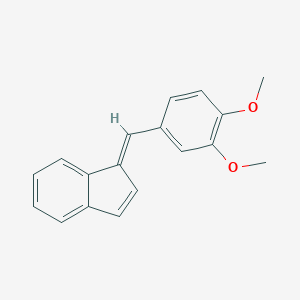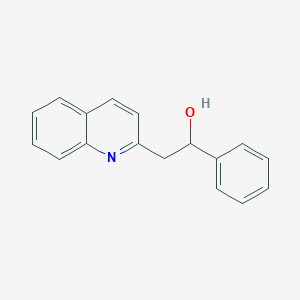
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid, also known as CMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biotechnology. CMIC is a derivative of indole, a naturally occurring compound found in plants and animals, and has been synthesized through various methods. In
Mecanismo De Acción
The mechanism of action of 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has also been shown to induce the expression of certain genes involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to the induction of apoptosis. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid in lab experiments is its potential as a cancer therapy. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. However, there are also limitations to using 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer therapy. Another limitation is the potential for toxicity, which needs to be carefully studied before 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can be used in clinical trials.
Direcciones Futuras
There are many future directions for research on 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. One direction is to further study its mechanism of action, which will help to optimize its use in cancer therapy. Another direction is to study its potential as a treatment for other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, research can be done to optimize the synthesis method of 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid and to study its potential as a drug delivery system. Overall, 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has great potential for future research and development in the field of medicine and biotechnology.
Métodos De Síntesis
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can be synthesized through various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction, on the other hand, involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst and a cyclization agent.
Aplicaciones Científicas De Investigación
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been studied extensively for its potential applications in medicine and biotechnology. One of the most promising applications of 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is in cancer therapy. Studies have shown that 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
Nombre del producto |
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid |
|---|---|
Fórmula molecular |
C18H14ClNO5 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO5/c1-10-17(18(23)24)14-8-13(25-9-16(21)22)5-6-15(14)20(10)12-4-2-3-11(19)7-12/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
Clave InChI |
BMJFEEJWMOZDLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
SMILES canónico |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)